L-Quebrachitol
Overview
Description
L-Quebrachitol is a naturally occurring optically active cyclitol . It is a bioactive plant constituent that could serve as the starting material of inositol or its derivatives to participate in several important pathways . It may act as a potential anticancer or antidiabetic drug lead to arrest or reverse these diseases . It is also known for its antioxidant properties, anti-aging effects, and cholesterol-lowering capabilities .
Synthesis Analysis
L-Quebrachitol derivatives have been designed and synthesized in search of novel hypoglycemic agents . The α-glycosidase inhibitory activities of these compounds were evaluated, and their structure–activity relationships (SARs) were discussed . The results showed that 16 compounds had significant inhibitory activities against α-glycosidase .
Molecular Structure Analysis
The interaction between natural rubber α-terminal groups and L-Quebrachitol has been studied using molecular dynamics . This interaction is thought to give natural rubber its specific features .
Chemical Reactions Analysis
L-Quebrachitol interacts with rubber molecules . It is the second most abundant molecule in natural rubber . The interaction of L-Quebrachitol with the hydrophobic natural rubber and its interaction with specific α-terminal groups have been suggested .
Physical And Chemical Properties Analysis
L-Quebrachitol is a member of cyclohexanols . Its molecular formula is C7H14O6 and its molecular weight is 194.18 g/mol .
Scientific Research Applications
Gastroprotection and Gastric Health
L-Quebrachitol, a bioactive component found in Magonia glabrata fruit extract, has demonstrated significant gastroprotective effects against gastric lesions induced by ethanol and indomethacin in mice. The compound's efficacy is attributed to mechanisms that involve endogenous prostaglandins, nitric oxide release, and the activation of K(+)(ATP) channels (de Olinda et al., 2008).
Bone Health and Osteoblastogenesis
L-Quebrachitol has been found to promote the osteoblastogenesis of pre-osteoblastic MC3T3-E1 cells. It enhances proliferation, DNA synthesis, and mineralization in these cells. This process is facilitated through the upregulation of bone matrix proteins and critical components of the BMP-2/Runx2/MAPK/Wnt/β-Catenin signaling pathway (Yodthong et al., 2018).
Metabolic Health
Studies indicate that L-Quebrachitol has potential in managing hepatic glucose and lipid metabolism disorders. It has shown inhibitory activity on α-amylase and positively influences glucose consumption, triglyceride levels, and fatty acid content in insulin-resistant HepG2 cells. These effects suggest its potential as a functional food additive or pharmaceutical against Type 2 diabetes mellitus (Mu et al., 2021).
Safety And Hazards
Future Directions
Future research could focus on the interaction of L-Quebrachitol with the hydrophobic natural rubber and its interaction with specific α-terminal groups . This could lead to a better understanding of the molecular mechanism of natural rubber biosynthesis, its structural and molecular characteristics, and the composition of its alternative secondary constituents .
properties
IUPAC Name |
(1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5+,6+,7?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCFFEYYQKSRSV-MBXCVVGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(C1O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]([C@H](C([C@@H]([C@H]1O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601029528, DTXSID80957028 | |
Record name | Quebrachitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601029528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxycyclohexane-1,2,3,4,5-pentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80957028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Quebrachitol | |
CAS RN |
642-38-6, 3564-07-6 | |
Record name | Quebrachitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quebrachitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quebrachitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601029528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxycyclohexane-1,2,3,4,5-pentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80957028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUEBRACHITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W4JLQ7I4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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